molecular formula C26H21N3O5 B2959537 1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1797898-37-3

1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

Cat. No.: B2959537
CAS No.: 1797898-37-3
M. Wt: 455.47
InChI Key: FXYCRPALNXTOED-UHFFFAOYSA-N
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Description

1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione is a complex dispiro heterocyclic compound featuring fused benzopyran, pyrrolidine, and indole moieties. The compound is categorized under intermediates, metabolites, aromatics, and heterocycles, with relevance in synthetic organic chemistry and crystallography .

Crystallographic studies of similar spiro compounds (e.g., ) often employ tools like SHELX and Mercury for structural refinement and visualization . The compound’s safety profile highlights precautions against heat, flammability, and toxicity, typical of nitroaromatic derivatives .

Properties

InChI

InChI=1S/C26H21N3O5/c1-28-14-20(16-7-6-8-17(13-16)29(32)33)25(15-34-22-12-5-2-9-18(22)23(25)30)26(28)19-10-3-4-11-21(19)27-24(26)31/h2-13,20H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYCRPALNXTOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous dispiro systems:

Compound Name Substituent(s) Key Properties/Findings Reference(s)
1'-Methyl-4'-(3-nitrophenyl)-... 3-nitrophenyl High thermal sensitivity (P210: avoid heat/flames); electron-withdrawing nitro group enhances electrophilic reactivity.
1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-... 4-(trifluoromethyl)phenyl Improved hydrophobicity due to CF₃ group; reduced flammability compared to nitro derivatives.
4'-(4-Bromo-phenyl)-1'-methyl-dispiro-[acenaphthylene-1,2'-pyrrolidine-3',2''-indane]-2,1''(1H)-dione 4-bromophenyl Bromine substituent facilitates halogen bonding in crystal packing; moderate cytotoxicity in preliminary screens.
5'-Chloro-2-(methylamino)-3-nitrospiro[benzo[g]chromene-4,3'-indoline]-2',5,10-trione (4m) 3-nitro, 5'-chloro Dual electron-withdrawing groups enhance stability in polar solvents; antimicrobial activity reported.
2-(4-methoxyphenyl)-1',3-dimethyl-5-phenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one (3ad) 4-methoxyphenyl Methoxy group increases solubility in ethanol; melting point 151–152°C; used in photodynamic therapy studies.

Substituent Effects on Reactivity and Stability

  • Nitro vs. Trifluoromethyl Groups : The 3-nitrophenyl group in the target compound confers higher reactivity in electrophilic substitution but increases flammability risks compared to the trifluoromethyl analog .
  • Halogenated Derivatives : Bromine and chlorine substituents (e.g., in ) improve crystallinity via halogen bonding but may introduce environmental toxicity concerns.

Conformational Analysis

The dispiro architecture induces significant ring puckering, analyzed using Cremer-Pople parameters . For example:

  • The benzopyran-pyrrolidine-indole system in the target compound exhibits a chair-like pyrrolidine ring, reducing steric strain compared to boat conformers in simpler spiroindoles .
  • Substituents like nitro groups increase torsional rigidity, as observed in crystallographic data from and .

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